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Compound of Interest

Compound Name:
6-Bromo-2,3-dihydrobenzofuran-3-

amine

Cat. No.: B1521968 Get Quote

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine: A Key

Intermediate in Modern Drug Discovery

Introduction: The Significance of the
Dihydrobenzofuran Scaffold
The benzofuran nucleus and its derivatives are foundational scaffolds in medicinal chemistry,

widely recognized for their presence in both natural products and synthetic compounds with

potent biological activities.[1][2] The 2,3-dihydrobenzofuran-3-amine moiety, in particular,

represents a privileged structural motif. Its rigid, three-dimensional shape and the presence of

a key basic nitrogen atom make it an ideal building block for interacting with a diverse range of

biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum

of pharmacological effects, including anti-tumor, antimicrobial, anti-inflammatory, and

neuroprotective properties.[2][3][4]

This guide focuses on a specific, functionally rich derivative: 6-Bromo-2,3-
dihydrobenzofuran-3-amine. The introduction of a bromine atom at the 6-position offers a

strategic advantage for researchers. It not only modulates the electronic properties and

metabolic stability of the molecule but also provides a reactive handle for further chemical

modifications, such as cross-coupling reactions, enabling the synthesis of extensive compound

libraries. This makes it a highly valuable intermediate for professionals in drug discovery and

development.
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Core Chemical Identity and Physicochemical
Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development.

IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

Chemical Structure
The molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene

ring. A bromine atom is substituted at the 6-position of the benzene ring, and an amine group is

attached to the 3-position of the dihydrofuran ring, which is a chiral center.

Caption: Chemical structure of 6-Bromo-2,3-dihydrobenzofuran-3-amine.

Physicochemical Data Summary
Property Value Source

CAS Number 944709-63-1 [5]

Molecular Formula C₈H₈BrNO

Molecular Weight 214.06 g/mol -

Appearance Solid

Purity ≥98%

Storage Conditions
Keep in dark place, sealed in

dry, 2-8°C

InChI Key
VXHJNJHULJJTSD-

UHFFFAOYSA-N

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)
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Synthesis and Mechanistic Considerations
While numerous methods exist for constructing 3-aminobenzofuran derivatives, a robust and

adaptable synthesis is critical for research applications.[6][7][8] A plausible and efficient

pathway involves the intramolecular cyclization of a suitably functionalized precursor derived

from a brominated phenol. This approach provides excellent control over the regiochemistry of

the bromine substituent.

Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process beginning with commercially available

4-bromophenol. The rationale is to first build the side chain that will ultimately form the

dihydrofuran ring and then induce cyclization.
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4-Bromophenol

Step 1: O-Alkylation
Reagents: Epichlorohydrin, Base (e.g., K₂CO₃)

Solvent: Acetone

Intermediate 1:
2-((4-bromophenoxy)methyl)oxirane

Step 2: Epoxide Ring Opening
Reagent: Sodium Azide (NaN₃)

Solvent: EtOH/H₂O

Intermediate 2:
1-azido-3-(4-bromophenoxy)propan-2-ol

Step 3: Intramolecular Cyclization
Reagent: Triphenylphosphine (PPh₃)

Solvent: THF

Mitsunobu-type cyclization or acid-catalyzed

Step 4: Azide Reduction
Reagent: H₂, Pd/C or LiAlH₄

Solvent: Methanol or THF

Direct Reduction/Cyclization is also possible

Intermediate 3:
(6-Bromo-2,3-dihydrobenzofuran-3-yl)methanamine

Final Product:
6-Bromo-2,3-dihydrobenzofuran-3-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-2,3-dihydrobenzofuran-3-amine.

Detailed Experimental Protocol (Hypothetical)
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This protocol is a representative example based on established methodologies for synthesizing

related dihydrobenzofurans.[9]

Step 1: Synthesis of 2-((4-bromophenoxy)methyl)oxirane

To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5

eq) and epichlorohydrin (1.5 eq).

Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography

(TLC).

Causality: K₂CO₃ acts as a base to deprotonate the phenol, forming a phenoxide which then

acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in a Williamson

ether synthesis. Refluxing provides the necessary activation energy.

After completion, cool the reaction, filter off the solids, and concentrate the filtrate under

reduced pressure.

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate

gradient) to yield the desired epoxide intermediate.

Step 2: Synthesis of 1-azido-3-(4-bromophenoxy)propan-2-ol

Dissolve the epoxide intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

Heat the mixture at 80°C for 6-8 hours.

Causality: The azide ion (N₃⁻) is a potent nucleophile that attacks one of the epoxide

carbons. The reaction is typically regioselective, with the azide attacking the less sterically

hindered terminal carbon. NH₄Cl acts as a mild proton source.

Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous sodium

sulfate, and concentrate to obtain the azido-alcohol.

Step 3: Intramolecular Cyclization and Reduction to form 6-Bromo-2,3-dihydrobenzofuran-3-
amine
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Dissolve the azido-alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0°C.

Allow the reaction to warm to room temperature and stir for 2 hours. Then, add water and stir

for an additional 8 hours.

Causality: This is a Staudinger reaction. The PPh₃ initially reduces the azide to an aza-ylide.

Subsequent intramolecular attack of the hydroxyl group, facilitated by the phosphine, leads

to cyclization and formation of the dihydrofuran ring. The addition of water hydrolyzes the

resulting phosphinimine to the primary amine.

Alternatively, a catalytic hydrogenation (H₂, Pd/C) can be used to reduce the azide to an

amine, which may then undergo spontaneous or acid-catalyzed cyclization.

Purify the final compound by column chromatography or crystallization to obtain pure 6-
Bromo-2,3-dihydrobenzofuran-3-amine.

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic methods provides a complete picture of the molecular structure.
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Technique Expected Observations

¹H NMR

- Aromatic Protons: Distinct signals in the

aromatic region (~6.8-7.5 ppm). The bromine at

C6 will influence the splitting pattern, likely

resulting in a doublet, a singlet (or narrow

doublet), and a doublet of doublets for the

protons at C7, C5, and C4 respectively. -

Dihydrofuran Protons: Complex multiplets in the

aliphatic region. The proton at C3 (CH-NH₂) will

be a multiplet coupled to the C2 protons. The

diastereotopic protons at C2 (-O-CH₂) will

appear as two separate multiplets, typically

doublets of doublets, coupled to each other

(geminal coupling) and to the C3 proton (vicinal

coupling). The coupling constants between H-2

and H-3 are critical for determining cis/trans

stereochemistry if substituents are present at

C2.[10]

¹³C NMR

- Aromatic Carbons: Six distinct signals in the

aromatic region (~110-160 ppm). The carbon

attached to bromine (C6) will be shifted, and its

signal may be attenuated. - Aliphatic Carbons:

Signals for C3 (~50-60 ppm) and C2 (~70-80

ppm) are expected. Data from a closely related

Boc-protected analog shows C3 at ~59 ppm and

C2 at ~88 ppm, providing a strong reference.

[11]

Mass Spec (ESI-MS)

The mass spectrum will show a characteristic

isotopic pattern for a monobrominated

compound, with two major peaks of nearly equal

intensity [M+H]⁺ and [M+H+2]⁺, corresponding

to the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₈BrNO,

this would be observed at m/z 214.98 and

216.98.
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FT-IR

- N-H Stretch: Characteristic peaks for the

primary amine in the 3300-3400 cm⁻¹ region. -

C-O Stretch: A strong peak for the aryl-alkyl

ether around 1250 cm⁻¹. - C-Br Stretch: A signal

in the fingerprint region, typically 500-600 cm⁻¹.

Applications in Research and Drug Discovery
The true value of 6-Bromo-2,3-dihydrobenzofuran-3-amine lies in its utility as a versatile

building block for creating more complex molecules with therapeutic potential.

Scaffold for CNS Agents: The rigid conformation of the dihydrobenzofuran ring is ideal for

designing ligands that fit into specific receptor binding pockets. Chiral versions, such as

(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine, are cited as key intermediates in the

synthesis of drugs targeting the central nervous system.[12]

Anticancer and Antimicrobial Research: The benzofuran core is a known pharmacophore in

agents with cytotoxic and antimicrobial activities.[2][13] The amine functionality at the 3-

position can be readily derivatized to explore structure-activity relationships (SAR) for novel

anticancer or antibacterial compounds.

Fragment-Based Drug Design (FBDD): The molecule's size and functionality make it an

excellent fragment for FBDD screening campaigns. The bromine atom serves as a vector for

fragment evolution, allowing for the systematic exploration of chemical space around the

core scaffold through reactions like Suzuki or Buchwald-Hartwig coupling.

Alzheimer's Disease Research: Derivatives of 3-aminobenzofuran have been synthesized

and evaluated as multifunctional agents for treating Alzheimer's disease, showing potent

inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Conclusion
6-Bromo-2,3-dihydrobenzofuran-3-amine is more than just a chemical compound; it is an

enabling tool for innovation in the life sciences. Its well-defined structure, strategic

functionalization, and synthetic accessibility make it a high-value intermediate for researchers.

The combination of the biologically active 2,3-dihydrobenzofuran-3-amine core with a versatile
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bromine handle provides a powerful platform for developing next-generation therapeutics. This

guide provides the foundational knowledge required for its synthesis, characterization, and

strategic application in advanced research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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